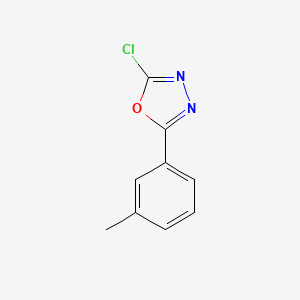
2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms This particular compound is characterized by the presence of a chlorine atom at the second position and a 3-methylphenyl group at the fifth position of the oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylbenzoic acid hydrazide with phosphoryl chloride, which facilitates the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole has found applications in several scientific research areas:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with biological targets effectively.
Materials Science: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology studies.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole varies based on its application. In medicinal chemistry, it may exert its effects by interacting with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can include:
Enzyme Inhibition: The compound can inhibit enzymes crucial for the survival of pathogens, leading to antimicrobial effects.
Receptor Binding: It can bind to receptors involved in cell signaling pathways, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
- 2-Chloro-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-Chloro-5-(2-methylphenyl)-1,3,4-oxadiazole
- 2-Chloro-5-(3-chlorophenyl)-1,3,4-oxadiazole
Comparison: Compared to its analogs, 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole exhibits unique properties due to the position of the methyl group on the phenyl ring. This positional difference can influence its reactivity, electronic properties, and biological activity. For instance, the 3-methylphenyl group may provide steric hindrance, affecting the compound’s interaction with biological targets differently than its 2- or 4-methylphenyl counterparts.
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H7ClN2O/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3 |
Clave InChI |
RXMCAIGGWMNWTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN=C(O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


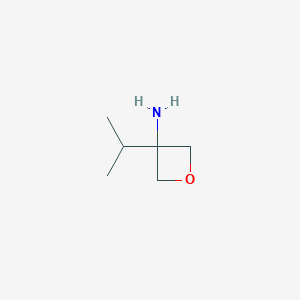
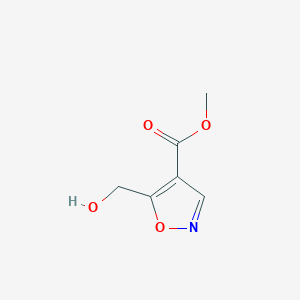
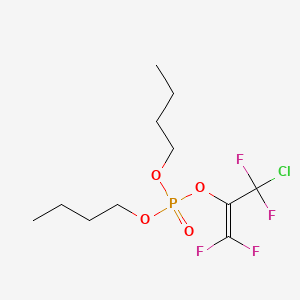

![2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12836556.png)

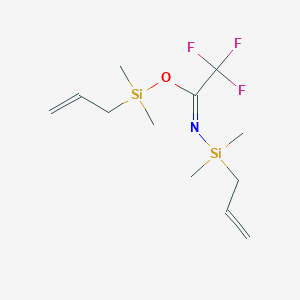


![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)

![8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12836589.png)
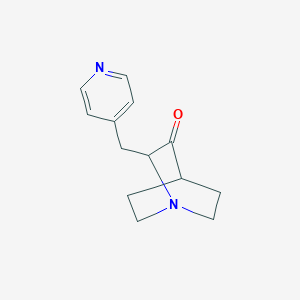
![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12836601.png)
